N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
N-(2-Methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a nitro group at the para position of the phenyl ring, a methoxy group at the ortho position, and a 4-methoxyphenylsulfonyl moiety attached to the acetamide backbone.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-24-12-4-6-13(7-5-12)26(22,23)10-16(19)17-14-8-3-11(18(20)21)9-15(14)25-2/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLOJCLKMNWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-methoxy-4-nitrophenyl)-2-chloroacetamide.
Sulfonylation: The final step involves the reaction of the chloroacetamide with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 4-position of the phenyl ring is highly susceptible to reduction. Common reagents and outcomes include:
Key Findings :
-
Complete nitro-to-amine conversion requires catalytic hydrogenation for high selectivity.
-
Sodium borohydride with CuCl₂ selectively yields hydroxylamine derivatives, preserving the sulfonyl group.
Hydrolysis Reactions
The sulfonyl (-SO₂-) and acetamide (-NHCO-) groups undergo hydrolysis under distinct conditions:
Sulfonamide Hydrolysis
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Conc. H₂SO₄ | 100°C, 6–8 hrs | 4-Methoxyphenylsulfonic acid + acetamide | 60–70% | |
| NaOH (20% aqueous) | Reflux, 12 hrs | 4-Methoxyphenol + sulfonate salt | 85% |
Acetamide Hydrolysis
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HCl (6M) | Reflux, 4–6 hrs | 2-Amino-N-(2-methoxy-4-nitrophenyl)acetamide | 75% | |
| KOH (ethanolic) | 80°C, 3 hrs | Corresponding carboxylic acid | 90% |
Key Findings :
-
Acidic hydrolysis of the sulfonamide group is slower than basic hydrolysis due to steric hindrance from the methoxy groups.
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Acetamide hydrolysis under alkaline conditions proceeds via nucleophilic attack at the carbonyl carbon .
Substitution Reactions
The methoxy (-OCH₃) and sulfonyl groups participate in electrophilic and nucleophilic substitutions:
Nucleophilic Aromatic Substitution
| Reagent | Position | Product | Conditions | References |
|---|---|---|---|---|
| NH₃ (gas) | Para to nitro | 4-Amino derivative | 150°C, autoclave, 12 hrs | |
| NaSH | Ortho to NO₂ | Thioether (-SCH₃) | DMF, 120°C, 8 hrs |
Electrophilic Sulfonation
| Reagent | Position | Product | Conditions | References |
|---|---|---|---|---|
| SO₃/H₂SO₄ | Meta to SO₂ | Polysulfonated derivative | 0–5°C, 2 hrs |
Key Findings :
-
The nitro group directs incoming nucleophiles to the para position due to its strong electron-withdrawing effect.
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Sulfonation occurs preferentially at the methoxyphenyl ring due to activation by the electron-donating methoxy group.
Oxidation Reactions
The sulfonyl group is typically resistant to further oxidation, but the methoxy and acetamide groups may react:
| Reagent | Target Group | Product | Conditions | References |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Methoxy (-OCH₃) | Quinone structure | 60°C, 4 hrs | |
| Ozone (O₃) | Acetamide | N-Oxide derivative | -20°C, CH₂Cl₂, 1 hr |
Key Findings :
-
Oxidation of methoxy to quinone requires strong acidic conditions and elevated temperatures.
-
Ozonolysis of the acetamide group is limited without cleavage of the sulfonyl moiety.
Photochemical Reactions
UV irradiation induces unique reactivity in nitroaromatic compounds:
| Conditions | Product | Mechanism | References |
|---|---|---|---|
| UV (365 nm)/EtOH | Nitroso intermediate | Radical-mediated denitration | |
| UV (254 nm)/O₂ | Ring-opened dicarbonyl compounds | Singlet oxygen-mediated cleavage |
Key Findings :
Scientific Research Applications
Scientific Research Applications
The applications of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide span multiple domains:
Chemistry
- Precursor for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it an essential building block in organic synthesis.
- Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are vital for exploring new synthetic pathways.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. By binding to specific enzymes, it can block their activity, which is crucial in pathways related to inflammation and microbial growth.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Medicine
- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties have shown promise. The compound may be effective in treating conditions related to inflammation or infections.
- Cancer Research : Some studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. This opens avenues for further research into its potential as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Enables the formation of complex molecules |
| Biology | Enzyme inhibitor | Inhibits enzymes linked to inflammation |
| Medicine | Antimicrobial agent | Effective against various pathogens |
| Medicine | Potential anticancer agent | Shows cytotoxicity against cancer cell lines |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme involved in neurodegenerative diseases. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in treating Alzheimer's disease.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in the target compound and CDD-934506 may enhance electrophilic reactivity, facilitating interactions with nucleophilic residues in enzyme active sites .
- The quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit potent anticancer activity, suggesting that heterocyclic extensions to the sulfonyl group could enhance cytotoxicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thiazole-piperazine hybrids (e.g., compound 13) exhibit higher molecular weights and melting points, likely due to extended π-conjugation and hydrogen-bonding capabilities .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known by its CAS number 941988-68-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The compound features functional groups that include methoxy, nitro, and sulfonamide moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₇S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 941988-68-7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate nitroanilines with sulfonamide derivatives under controlled conditions. Common solvents include dichloromethane and ethanol, with bases such as triethylamine used to facilitate the reaction. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro and methoxy groups have shown promising results against various bacterial strains. The presence of the nitro group is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.
Antitumor Activity
Studies have demonstrated that this compound may possess antitumor properties. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can significantly impact cytotoxicity against cancer cell lines. For example, compounds similar to this one have been tested against colon carcinoma cells, showing effective growth inhibition (IC50 values in the low micromolar range) .
The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition. The compound may bind to active sites on target enzymes, blocking substrate access and disrupting normal cellular functions. This interaction can lead to reduced inflammation and microbial growth, making it a candidate for therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the substituents significantly influenced antibacterial activity, with some derivatives showing potency comparable to standard antibiotics .
- Antitumor Activity Assessment : In vitro studies on cancer cell lines revealed that certain analogs exhibited IC50 values less than those of established chemotherapeutics like doxorubicin, suggesting potential as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
